2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide
Description
2-Bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a benzamide derivative featuring a brominated aromatic ring linked to a thiane (tetrahydrothiopyran) scaffold substituted with a 2-hydroxyethoxy group.
Properties
IUPAC Name |
2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c16-13-4-2-1-3-12(13)14(19)17-11-15(20-8-7-18)5-9-21-10-6-15/h1-4,18H,5-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYFXRYWVFYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CC=C2Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide typically involves multiple steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.
Thian-4-ylmethylation: The brominated benzamide is then reacted with a thian-4-ylmethyl halide under basic conditions to form the thian-4-ylmethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at the ortho-position of the benzamide moiety is highly reactive toward nucleophilic substitution (SNAr). This reaction typically proceeds under mild conditions with aromatic amines or oxygen-based nucleophiles.
| Reaction Conditions | Reagents/Catalysts | Products |
|---|---|---|
| K₂CO₃, DMF, 60–80°C | Amines or phenols | Substituted benzamide derivatives |
| Cobalt nanostructures, ethanol | Phenolic nucleophiles | Aryl ethers |
Key Findings :
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The bromine substituent’s reactivity aligns with analogous benzamide systems, where SNAr reactions yield aryl ethers or secondary amines .
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Cobalt-catalyzed substitutions in ethanol (as observed in related bromobenzamides) achieve yields of 87–96% , suggesting potential efficiency for this compound.
Amide Bond Hydrolysis and Functionalization
The benzamide group undergoes hydrolysis under basic or acidic conditions to form carboxylic acids or further derivatives.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| LiOH, MeOH/THF | Aqueous base | Carboxylic acid intermediate |
| HCl, reflux | Acidic conditions | Amine or acid chloride derivatives |
Mechanistic Insight :
-
Hydrolysis under basic conditions (e.g., LiOH) cleaves the amide bond, generating a carboxylic acid, which can be further functionalized (e.g., esterification or amidation) .
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Acidic hydrolysis may yield amine derivatives, though this pathway is less common for sterically hindered benzamides.
Suzuki–Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl systems.
| Reaction Conditions | Catalysts/Base | Products |
|---|---|---|
| Pd(OAc)₂, BINAP, Cs₂CO₃ | Aryl boronic acids | Biaryl benzamide derivatives |
| DMF, 80°C | Diverse boronic acids | Functionalized aromatic systems |
Research Context :
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Similar benzamide derivatives undergo Suzuki coupling with >90% efficiency using Pd(OAc)₂ and BINAP .
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This reaction expands the compound’s utility in medicinal chemistry for generating structurally diverse analogs.
Oxidation of the Thiane Ring
The thiane (tetrahydrothiopyran) ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Reaction Conditions | Oxidizing Agents | Products |
|---|---|---|
| H₂O₂, DMSO | Peroxides | Sulfoxide or sulfone derivatives |
| m-CPBA, CH₂Cl₂ | Peracid | Stereoselective sulfoxidation |
Notable Observations :
-
Oxidation with H₂O₂ in DMSO selectively converts the thiane ring to sulfoxides, while stronger oxidants (e.g., m-CPBA) yield sulfones .
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Stereochemical outcomes depend on the oxidant and reaction temperature .
Etherification of the Hydroxyethoxy Group
The terminal hydroxyl group in the 2-hydroxyethoxy chain undergoes etherification or alkylation.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| K₂CO₃, DMF, alkyl halides | Electrophiles | Alkylated ether derivatives |
| Mitsunobu conditions | DIAD, PPh₃ | Stereoinverted ethers |
Synthetic Utility :
Scientific Research Applications
2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thian-4-ylmethyl groups can enhance its binding affinity and specificity towards these targets. The bromine atom can also play a role in facilitating interactions through halogen bonding.
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structure : Features both methoxy and nitro groups on the phenyl ring.
4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide
- Structure : Contains methylthio and N-methoxy-N-methyl substituents.
- Synthesis : Prepared via coupling of 4-bromo-2-(methylthio)benzoic acid with N,O-dimethylhydroxylamine .
- Key Differences :
Heterocyclic Systems and Their Impact
Thieno[2,3-d]pyrimidin Derivatives
- Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
- Properties: Exhibits antimicrobial activity due to the thieno-pyrimidin core, which enhances π-π stacking and membrane penetration .
Thieno[3,4-c]pyrazol Derivatives
- Example: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
- Properties: The fused pyrazol-thieno system may enhance stability and binding affinity in biological systems .
- Comparison :
Hydrogen-Bonding Patterns
Solubility and Lipophilicity
- Hydroxyethoxy vs. Nitro/Methylthio : Polar hydroxyethoxy groups enhance aqueous solubility compared to nitro (logP ~2.5) or methylthio (logP ~3.0) substituents .
- Thiane vs.
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 327.24 g/mol
The presence of the bromine atom and the thian group in its structure is believed to play a significant role in its biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds, including this compound, exhibit notable antimicrobial activity. A study highlighted that similar benzamide derivatives demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
Several studies have reported on the anticancer properties of benzamide derivatives. For instance, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. A specific case study demonstrated that these compounds could induce apoptosis in colorectal cancer cells (HT29 cell line), exhibiting efficacy comparable to standard chemotherapeutic agents like doxorubicin .
Antioxidant Activity
Antioxidant properties have also been attributed to similar compounds. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for preventing cellular damage and has implications for various diseases associated with oxidative stress .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Effective against both Gram-positive and Gram-negative bacteria |
| Anticancer Study | Tested on HT29 colorectal cancer cells | Induced apoptosis comparable to doxorubicin |
| Antioxidant Assessment | Evaluated for radical scavenging activity | Significant reduction in oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
